molecular formula C10H7ClN4S B1417324 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-50-3

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1417324
CAS No.: 1094354-50-3
M. Wt: 250.71 g/mol
InChI Key: BJBFZKPLPRFQMS-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3-chloro-6-hydrazinopyridazine with 2-thienylmethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolopyridazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The triazolopyridazine ring can be reduced under specific conditions to yield dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Amino or thiol derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazolopyridazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and thienylmethyl groups contribute to the compound’s binding affinity and specificity. The triazolopyridazine core can interact with active sites of enzymes, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the thienylmethyl group, which enhances its chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

6-chloro-3-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c11-8-3-4-9-12-13-10(15(9)14-8)6-7-2-1-5-16-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBFZKPLPRFQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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